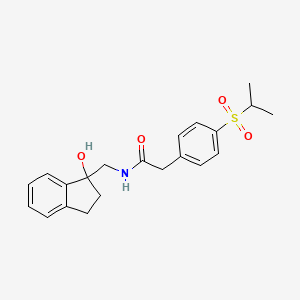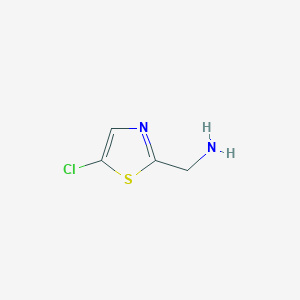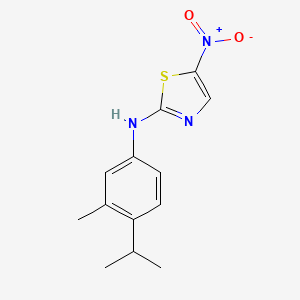
2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide" is a complex molecule that appears to be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, characterization, and biological properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related acetamide derivatives often involves linear synthesis techniques and the modification of existing functional groups. For instance, the synthesis of p-nitrophenyl 2-deoxy-2-(thio-acetamido)-β-d-glucopyranoside derivatives involves the replacement of the amide-carbonyl oxygen with sulfur and subsequent O-deacetylation . Similarly, the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives includes the use of LCMS, IR, 1H and 13C spectroscopies for characterization . These methods could potentially be applied to the synthesis and analysis of the compound of interest.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized using various spectroscopic techniques. In the case of the novel 2-chloro N-aryl substituted acetamide derivatives, LCMS, IR, 1H and 13C spectroscopies were employed to determine the structure . These techniques would likely be useful in analyzing the molecular structure of "this compound" as well.
Chemical Reactions Analysis
The chemical reactions involving acetamide derivatives can lead to the formation of various biologically active compounds. For example, the reaction with phosphorus pentasulfide in pyridine led to the formation of thiazolines in addition to the intended thioacetamido derivatives . Understanding the reactivity of the thioacetamide group and the imidazole ring in the compound of interest would be crucial for predicting its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of electron-donating or withdrawing groups, such as methoxy or nitro groups, can significantly affect these properties. The novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides synthesized in one study exhibited good antioxidant and anti-inflammatory activities, suggesting that the thiazol-2-yl and 1,3-thiazolidin-5-yl groups in the compound may confer similar properties .
科学的研究の応用
Anticancer Activity
Synthesis of derivatives of this compound has been studied for their potential as anticancer agents. For instance, derivatives have shown selective cytotoxicity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines (Evren et al., 2019).
Certain derivatives have demonstrated reasonable anticancer activity against various human tumor cell lines, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).
Antimicrobial and Antiviral Activities
Synthesized derivatives have shown significant antibacterial activity, indicating potential applications in combating bacterial infections (Ramalingam et al., 2019).
Some derivatives have exhibited potent anti-microbial activity against a range of bacteria and fungi, and also possess good antioxidant activity (Naraboli & Biradar, 2017).
A study reported the antiviral activities of derivatives against a broad panel of viruses, showing potential for development as antiviral agents (Havrylyuk et al., 2013).
Other Applications
These derivatives have been explored for their inhibitory activities on cyclooxygenase (COX) enzymes, suggesting potential applications in inflammatory diseases (Ertas et al., 2022).
There's also research into the use of these derivatives as PET tracers for imaging, indicating potential applications in diagnostic imaging (Gao et al., 2016).
Some compounds have shown promise as β-secretase (BACE-1) inhibitors, which could be relevant for neurodegenerative diseases like Alzheimer's (Yan et al., 2017).
特性
IUPAC Name |
2-[[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S2/c1-14-6-8-15(9-7-14)19-21(30-13-18(27)24-22-23-10-11-29-22)26-20(25-19)16-4-3-5-17(12-16)28-2/h3-12H,13H2,1-2H3,(H,25,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKZSVPEVWVPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)-N-cyclopropylacetamide](/img/structure/B3013302.png)
![(2E,2'E)-3,3'-(thiophene-2,5-diyl)bis(2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/structure/B3013303.png)
![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B3013305.png)

![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3013310.png)
![7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3013311.png)

![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide](/img/structure/B3013314.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3013315.png)


![N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3013319.png)
![[(2S,3S)-4-ethyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B3013321.png)
